molecular formula C31H23N5O B10878348 7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10878348
M. Wt: 481.5 g/mol
InChI Key: UWBPZAYZXFTGBK-UHFFFAOYSA-N
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Description

7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core with various substituents such as furylmethyl, methylphenyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-furylmethylamine, 3-methylbenzaldehyde, and diphenylhydrazine can be reacted through a series of condensation and cyclization reactions. These reactions often require catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or research.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Furylmethyl)-2-phenyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 7-(2-Furylmethyl)-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Uniqueness

Compared to similar compounds, 7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to the specific positioning of its substituents. The presence of the 3-methylphenyl group, in particular, can influence its chemical reactivity and biological activity, distinguishing it from other related compounds.

Properties

Molecular Formula

C31H23N5O

Molecular Weight

481.5 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-4-(3-methylphenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C31H23N5O/c1-21-10-8-15-24(18-21)29-33-31-27-26(22-11-4-2-5-12-22)28(23-13-6-3-7-14-23)35(19-25-16-9-17-37-25)30(27)32-20-36(31)34-29/h2-18,20H,19H2,1H3

InChI Key

UWBPZAYZXFTGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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